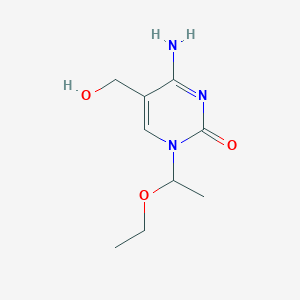
4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This compound’s unique structure makes it a subject of interest in scientific research, particularly in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One possible route could involve the alkylation of a pyrimidine derivative with an ethoxyethyl group, followed by the introduction of amino and hydroxymethyl groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Possible use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one: Lacks the ethoxyethyl group.
1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one: Lacks the amino group.
Uniqueness
The presence of both the ethoxyethyl and amino groups in 4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one might confer unique chemical properties and biological activities, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C9H15N3O3 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
4-amino-1-(1-ethoxyethyl)-5-(hydroxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C9H15N3O3/c1-3-15-6(2)12-4-7(5-13)8(10)11-9(12)14/h4,6,13H,3,5H2,1-2H3,(H2,10,11,14) |
InChI-Schlüssel |
UMRHMWOKWQJZBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)N1C=C(C(=NC1=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


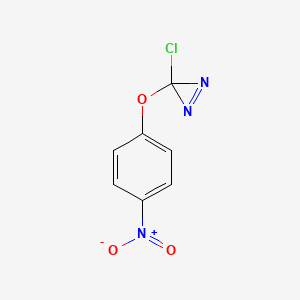
![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)
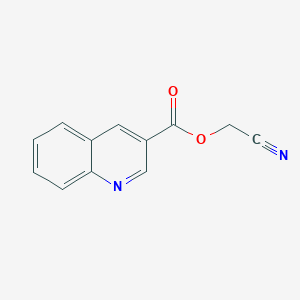



![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
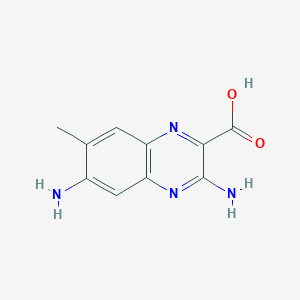
![6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione](/img/structure/B11889050.png)
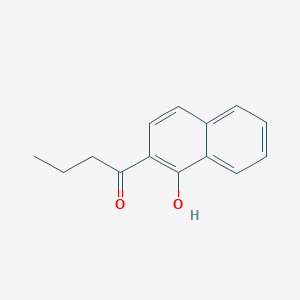

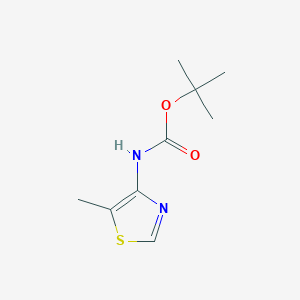
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)
